Methyl {[(3-ethyl-1,2-oxazol-5-yl)methyl]sulfonyl}acetate
Description
Methyl {[(3-ethyl-1,2-oxazol-5-yl)methyl]sulfonyl}acetate (CAS 80036-86-8) is a sulfonyl-containing heterocyclic compound with a methyl ester functional group. Its structure comprises a 1,2-oxazole (isoxazole) ring substituted with an ethyl group at the 3-position and a methylsulfonylacetate moiety at the 5-position via a methylene bridge. The compound’s IUPAC name reflects its key structural features: a 3-ethyl-substituted oxazole ring, a sulfonyl linker, and a methyl ester terminus. It is primarily used in chemical synthesis and pharmaceutical research due to its reactive sulfonyl group and heterocyclic framework .
Properties
Molecular Formula |
C9H13NO5S |
|---|---|
Molecular Weight |
247.27 g/mol |
IUPAC Name |
methyl 2-[(3-ethyl-1,2-oxazol-5-yl)methylsulfonyl]acetate |
InChI |
InChI=1S/C9H13NO5S/c1-3-7-4-8(15-10-7)5-16(12,13)6-9(11)14-2/h4H,3,5-6H2,1-2H3 |
InChI Key |
XEUOWLIBUFJORR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=C1)CS(=O)(=O)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(3-ETHYL-5-ISOXAZOLYL)METHYL]SULFONYL}ACETATE typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide.
Sulfonylation: The isoxazole intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[(3-ETHYL-5-ISOXAZOLYL)METHYL]SULFONYL}ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of sulfonamide or sulfonothiol derivatives.
Scientific Research Applications
METHYL 2-{[(3-ETHYL-5-ISOXAZOLYL)METHYL]SULFONYL}ACETATE has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of METHYL 2-{[(3-ETHYL-5-ISOXAZOLYL)METHYL]SULFONYL}ACETATE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.
Receptor Binding: The compound can bind to specific receptors on cell surfaces, influencing cellular responses and activities.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*TFE: Trifluoroethoxy
Detailed Analysis of Structural and Functional Variations
(a) Heterocyclic Core Modifications
1,2-Oxazole vs. 1,2,4-Oxadiazole/Triazole :
The target compound’s 1,2-oxazole ring (isoxazole) is less electron-deficient than 1,2,4-oxadiazole () or 1,2,4-triazole (), affecting reactivity. For example, the 1,2,4-oxadiazole in 2-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid enhances metabolic stability in agrochemicals , whereas the 1,2-oxazole in the target compound may improve solubility due to its lower aromaticity.- Substituent Effects: The 3-ethyl group on the oxazole ring (target compound) provides steric bulk compared to the 4-bromo-3-methyl substituent in (4-Bromo-3-methyl-1,2-oxazol-5-yl)methyl acetate (), which increases electrophilicity for nucleophilic substitution reactions. The 3-amino group on the triazole in Ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate () introduces hydrogen-bonding capability, enhancing biological interactions.
(b) Functional Group Variations
Sulfonyl vs. Sulfanyl :
The sulfonyl group (–SO₂–) in the target compound is a stronger electron-withdrawing group than the sulfanyl (–S–) in analogues (), making it more reactive toward nucleophiles. This property is exploited in sulfonylurea herbicides like triflusulfuron methyl ester (), where the sulfonyl group enhances binding to acetolactate synthase enzymes.Ester vs. Carboxylic Acid :
The methyl ester in the target compound improves lipid solubility compared to the carboxylic acid in 2-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid (), which is ionized at physiological pH, affecting bioavailability.
(c) Physicochemical and Application Differences
- Molecular Weight and Solubility: The target compound (247.27 g/mol) has intermediate molecular weight compared to the smaller Ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate (202.23 g/mol, ) and the larger triflusulfuron methyl ester (416.35 g/mol, ). This balance may optimize membrane permeability in drug design.
Biological Activity
Methyl {[(3-ethyl-1,2-oxazol-5-yl)methyl]sulfonyl}acetate is a compound characterized by its unique chemical structure, which includes an oxazole ring and a sulfonyl group. This combination is believed to contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₉H₁₃N₁O₅S
- Molecular Weight : 247.27 g/mol
- IUPAC Name : Methyl 2-[(3-ethyl-1,2-oxazol-5-yl)methylsulfonyl]acetate
- SMILES Notation : CCC1=NOC(=C1)CS(=O)(=O)CC(=O)OC
Biological Activity Overview
The biological activity of this compound can be attributed to its structural components:
-
Oxazole Ring : Compounds containing oxazole rings are often associated with:
- Antimicrobial Properties : Effective against various bacteria and fungi.
- Anticancer Activity : Selectively toxic to cancer cells while sparing normal cells.
-
Sulfonyl Group : This functional group enhances the compound's reactivity and interaction with biological systems, contributing to:
- Antibacterial Effects : Similar to sulfonamide derivatives, which have demonstrated significant antibacterial activity.
Antimicrobial Activity
Studies have shown that this compound exhibits notable antimicrobial properties. For instance, derivatives of oxazole have been reported to inhibit the growth of various pathogenic bacteria and fungi.
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| E. coli | 15 | |
| S. aureus | 20 | |
| C. albicans | 18 |
Anticancer Activity
Research indicates that this compound may possess selective toxicity towards cancer cells. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines while having minimal effects on normal cells.
| Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| HeLa | 25 | |
| MCF7 | 30 | |
| A549 | 20 |
Case Studies
Several case studies highlight the potential applications of this compound in therapeutic settings:
-
Case Study on Anticancer Properties :
- A study conducted on breast cancer cell lines showed that treatment with this compound resulted in significant cell death compared to untreated controls.
- Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis.
-
Case Study on Antimicrobial Efficacy :
- In a clinical setting, formulations containing this compound were tested against multi-drug resistant strains of bacteria.
- Results indicated a marked reduction in bacterial load in infected patients treated with the compound compared to standard antibiotic therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
